![molecular formula C27H23BrFN3O4S B2803592 4-[[6-bromo-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide CAS No. 422288-76-4](/img/structure/B2803592.png)
4-[[6-bromo-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a quinazolinone ring, a benzamide group, and a sulfanyl group. These functional groups suggest that the compound may have interesting chemical properties and could potentially be used in a variety of applications, such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a quinazolinone ring, which is a type of heterocyclic compound that contains both nitrogen and oxygen atoms. It also contains a benzamide group, which consists of a benzene ring attached to an amide group .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. For example, the bromo and fluoro substituents might be replaced with other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the bromo and fluoro substituents could affect the compound’s reactivity, polarity, and boiling and melting points .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Synthesis of Quinazolinone Derivatives
Research has shown the synthesis of substituted 6-bromoquinazolinones, highlighting their importance in pharmacology due to activities such as anti-inflammatory, analgesic, and anti-bacterial effects. The synthesis process involves creating a variety of oxoquinazoline derivatives, which are then evaluated for their pharmacological potential, indicating the versatility of quinazolinone scaffolds in drug discovery (Ch. Rajveer et al., 2010).
Antimicrobial Evaluation of Novel Quinazolinones
Another study synthesized novel fluorine-containing quinazolinone derivatives and evaluated their in vitro antimicrobial activity against a variety of pathogens, demonstrating significant antimicrobial potency. This underscores the potential of quinazolinone derivatives in developing new antimicrobial agents (N. Desai, H. Vaghani, P. N. Shihora, 2013).
Biological and Pharmacological Screening
Non-Steroidal Anti-Inflammatory and Analgesic Agents
A study synthesized azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones as potential non-steroidal anti-inflammatory and analgesic agents. The synthesized compounds were compared with standard drugs, showing promising pharmacological activities (Deepak Kumar, R. Lal, S. Rani, 2014).
Antiviral and Cytotoxic Activities
Research into 2,3-disubstitutedquinazolin-4(3H)-ones synthesized for antiviral activity against HIV, HSV, and vaccinia viruses found that certain derivatives exhibited distinct antiviral activity, highlighting the potential of quinazolinone derivatives as antiviral agents (P. Selvam, N. Murugesh, M. Chandramohan, C. Pannecouque, E. De Clercq, 2010).
Future Directions
properties
IUPAC Name |
4-[[6-bromo-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrFN3O4S/c1-36-13-12-30-25(34)19-4-2-17(3-5-19)15-32-26(35)22-14-20(28)8-11-23(22)31-27(32)37-16-24(33)18-6-9-21(29)10-7-18/h2-11,14H,12-13,15-16H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMOQKNQUOUXKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[6-bromo-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

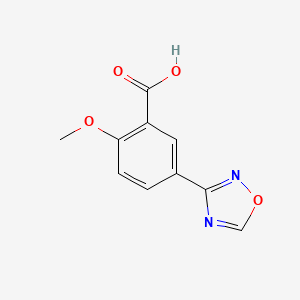
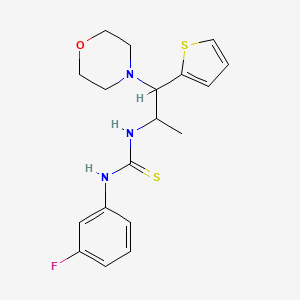
![N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2803511.png)
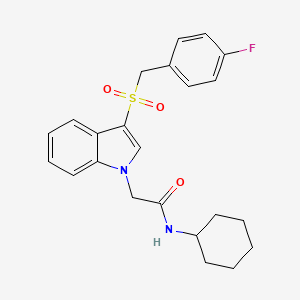
![Benzamide, 4-fluoro-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2803515.png)

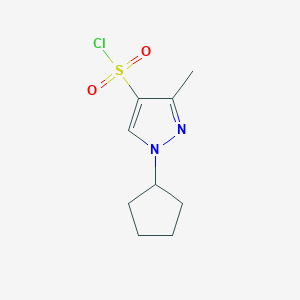
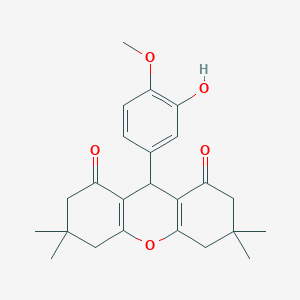
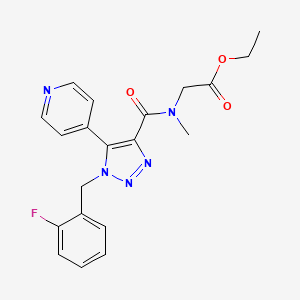
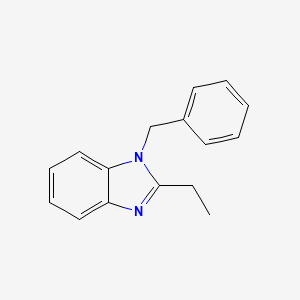

![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2803525.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2803531.png)
![(5Z)-5-[(4-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2803532.png)